3'-Deoxycapsanthin
Description
3’-Deoxycapsanthin is a minor keto-carotenoid first isolated from ripe paprika fruits (Capsicum annuum) and red mamey (Pouteria sapota). Its chemical structure was determined as (3R,5'R)-3-hydroxy-β,κ-caroten-6'-one, characterized by a hydroxyl group at the C3 position and a 6-oxo-κ end group, but lacking the hydroxyl group at the 3’ position compared to its analog capsanthin . This compound is biosynthetically derived from β-cryptoxanthin-epoxides through oxidative modifications during fruit ripening . Advanced analytical techniques such as NMR, CD spectroscopy, and HRFABMS were critical in elucidating its structure and stereochemistry .
Properties
Molecular Formula |
C40H56O2 |
|---|---|
Molecular Weight |
568.9 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-4,8,13,17-tetramethyl-1-[(1R)-1,2,2-trimethylcyclopentyl]nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one |
InChI |
InChI=1S/C40H56O2/c1-30(18-13-20-32(3)22-24-36-34(5)28-35(41)29-38(36,6)7)16-11-12-17-31(2)19-14-21-33(4)23-25-37(42)40(10)27-15-26-39(40,8)9/h11-14,16-25,35,41H,15,26-29H2,1-10H3/b12-11+,18-13+,19-14+,24-22+,25-23+,30-16+,31-17+,32-20+,33-21+/t35-,40+/m1/s1 |
InChI Key |
ZPLDHICCJOHBSS-WCODUNAQSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(CCCC2(C)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CCCC2(C)C)C)C)C |
Synonyms |
3'-deoxycapsanthin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hydroxylation Patterns : 3’-Deoxycapsanthin lacks the 3’-hydroxyl group present in capsanthin and capsorubin, which impacts its polarity and antioxidant capacity .
- End-Group Variation : The 6-oxo-κ end group distinguishes 3’-deoxycapsanthin from β-cryptoxanthin (β,β-ends) and capsorubin (κ,κ-ends) .
Occurrence and Quantification
- Capsicum annuum: 3’-Deoxycapsanthin is a trace component (<0.1% of total carotenoids), while capsanthin dominates (up to 60% in red varieties) .
- Pouteria sapota : Contains higher relative proportions of 3’-deoxycapsanthin and cryptocapsin due to distinct biosynthetic pathways .
- Cionosicyos macranthus: Shares the same carotenoid profile as P. sapota but in different ratios, suggesting ecological or genetic influences on biosynthesis .
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